Cathayanon A

Description

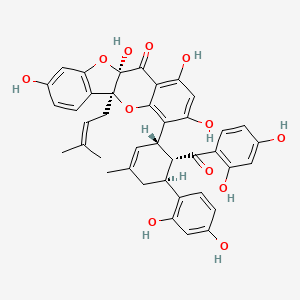

Structure

2D Structure

Properties

Molecular Formula |

C40H36O12 |

|---|---|

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(5aS,10aR)-4-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-32(27)51-40(39,50)38(49)35-31(47)17-30(46)34(37(35)52-39)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(48)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-47,50H,11-12H2,1-3H3/t25-,26+,33-,39+,40+/m1/s1 |

InChI Key |

VUMCPXPDRABAGL-HCAFVXMDSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

Isomeric SMILES |

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@]6([C@@](O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6(C(O5)(C7=C(O6)C=C(C=C7)O)CC=C(C)C)O |

Synonyms |

cathayanon A |

Origin of Product |

United States |

Biosynthetic Pathways and Biological Origins of Cathayanon a

Elucidation of the Biosynthetic Route of Cathayanon A in Morus cathayana

The formation of this compound is biogenetically considered to be the result of an enzyme-controlled intermolecular Diels-Alder reaction. This reaction involves two key components: a chalcone (B49325) acting as the dienophile and a dehydroprenylated polyphenol serving as the diene. mdpi.comnih.gov

The biosynthesis of this compound begins with fundamental metabolic pathways that supply the necessary precursors for its intricate structure.

The Phenylpropanoid Pathway : This pathway provides the chalcone skeleton. It starts with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) . Subsequent enzymatic steps involving cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) produce p-coumaroyl-CoA. semanticscholar.orgmdpi.com

The Flavonoid Pathway : The chalcone itself is assembled by chalcone synthase (CHS) , which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.commdpi.com The resulting naringenin (B18129) chalcone is a central intermediate. This can then be isomerized to a flavanone (B1672756) by chalcone isomerase (CHI) , forming the basic flavonoid skeleton that can be further modified to create the specific chalcone dienophile for the Diels-Alder reaction. mdpi.com

Isoprenoid Pathways : The prenyl groups, which are characteristic features of many Morus adducts, are synthesized via the mevalonic acid (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com These pathways produce dimethylallyl diphosphate (B83284) (DMAPP), the isoprenoid donor molecule. mdpi.com An enzyme, likely a prenyltransferase, attaches this prenyl group to a phenolic acceptor, which is then modified to form the dehydroprenyl diene required for the cycloaddition.

Based on the structure of this compound and its analogs like Sanggenon C, the specific precursors are postulated to be a chalcone derivative and a dehydroprenylated flavanone. nih.govpsu.edu

The critical step in the biosynthesis of this compound is the [4+2] cycloaddition. While this reaction can occur thermally in chemical synthesis, in nature it is catalyzed by a specific type of enzyme to ensure stereoselectivity, as nearly all isolated natural Diels-Alder adducts are optically active. mdpi.com

The key enzyme class responsible is the Diels-Alderase . Research on Morus alba cell cultures has led to the discovery and characterization of the first such stand-alone enzyme, named MaDA (Morus alba Diels-Alderase). mdpi.comthieme-connect.com This enzyme catalyzes the intermolecular [4+2] cycloaddition between chalcones and dehydroprenylphenols. mdpi.comthieme-connect.com Although MaDA was identified in a related species, it provides the definitive enzymatic proof for this type of reaction in the Morus genus. It is highly probable that a homologous Diels-Alderase exists in Morus cathayana to catalyze the formation of this compound. The existence of various adducts with different stereochemistry (endo vs. exo products) suggests that different isoforms of these Diels-Alderase enzymes may be present. mdpi.com

Table 1: Key Enzyme Classes in the Biosynthesis of this compound

| Enzyme Class | Role in Pathway | Precursor(s) | Product(s) |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Phenylpropanoid Pathway | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Phenylpropanoid Pathway | Cinnamic acid | p-Coumaric acid |

| 4-coumarate-CoA ligase (4CL) | Phenylpropanoid Pathway | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase (CHS) | Flavonoid Pathway | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Prenyltransferase | Isoprenoid Modification | Phenolic acceptor, DMAPP | Prenylated phenol |

While specific transcriptomic or proteomic studies focusing directly on this compound biosynthesis in Morus cathayana are not available, research on related Morus species provides significant insights. kemdikbud.go.id Integrated omics analyses on Morus alba have identified numerous genes and proteins involved in the broader phenylpropanoid and flavonoid biosynthetic pathways. frontiersin.orgmdpi.com

Transcriptome analyses have successfully identified key genes encoding enzymes like PAL, C4H, 4CL, CHS, and CHI. nih.govnih.gov Studies have shown that the expression levels of these genes often correlate with the accumulation of flavonoids. frontiersin.org For instance, comparative transcriptome analysis between different mulberry genotypes revealed that the differential expression of these core biosynthetic genes, along with specific transcription factors (like MYB and bHLH), governs the production of flavonoids and anthocyanins. nih.gov

Proteomic studies have further confirmed the presence and upregulation of these enzymes under specific stress conditions, such as UV-B radiation or pathogen attack, which are known to stimulate secondary metabolite production. mdpi.comresearchgate.net For example, proteomic analysis of Morus alba leaves under stress showed that proteins involved in flavonoid and lignin (B12514952) biosynthesis were significantly activated. mdpi.com These findings strongly suggest that a similar suite of genes and proteins is responsible for producing the precursors of this compound in Morus cathayana.

Chemodiversity and Analogous Biosynthesis in Related Species

The genus Morus is a rich source of structurally diverse Diels-Alder type adducts (DAAs). mdpi.com Over 150 such compounds have been isolated from Moraceae plants, highlighting the chemodiversity of this family. mdpi.com this compound is part of a larger family of related compounds found in Morus cathayana and other mulberry species.

Notable analogs include:

Sanggenon C and O : These are also Diels-Alder adducts found in Morus cathayana. researchgate.netnih.gov Sanggenon C, in particular, is noted as being structurally similar to this compound and is formed from a chalcone and a dehydroprenylated flavanone. psu.edu

Kuwanons : A large group of DAAs, including Kuwanon G, H, J, and R, have been isolated from various Morus species, including Morus alba. nih.govtandfonline.com Their biosynthesis is also proposed to occur via an enzymatic Diels-Alder reaction. nih.gov

Chalcomoracin (B1204337) : This is a DAA derived from a chalcone and a prenylated 2-arylbenzofuran, found in Morus alba cell cultures and induced in leaves by UV-B radiation. mdpi.commdpi.com Its formation was a key piece of evidence for the enzymatic nature of the cycloaddition. nih.gov

The biosynthesis of these analogs follows the same fundamental principle as that of this compound: a Diels-Alderase-catalyzed cycloaddition between a dienophile (usually a chalcone) and a diene (a dehydroprenylated polyphenol). The vast structural diversity arises from variations in the precursor molecules (e.g., different chalcones, flavanones, or stilbenes) and the stereoselectivity (endo vs. exo) of the specific Diels-Alderase enzymes involved. mdpi.comd-nb.info

Environmental and Genetic Factors Influencing this compound Production

The synthesis of secondary metabolites like this compound is not static but is influenced by a range of external and internal factors. Production is guided by the plant's genetics but is strongly modulated by environmental conditions. japsonline.comnih.gov

While specific studies quantifying the yield of this compound under different cultivation conditions are scarce, extensive research on flavonoid production in Morus species allows for well-founded inferences.

Light : Light, and particularly UV-B radiation, is a primary factor influencing flavonoid biosynthesis. nih.gov UV-B can act as an elicitor, activating the secondary metabolism system as a protective measure. mdpi.com Studies have shown that UV-B exposure can induce the production of DAAs like chalcomoracin in mulberry leaves. mdpi.com Proteomic analyses confirm that UV-B stress upregulates proteins in the flavonoid biosynthesis pathway. mdpi.com

Temperature : Low temperatures have been reported to be favorable for the accumulation of flavonoids in mulberry. mdpi.comnih.gov This response is linked to the increased expression of key biosynthetic genes and enhanced activity of enzymes like PAL at lower temperatures. frontiersin.orgnih.govjapsonline.com

Water Availability and Drought Stress : Changes in soil water content and drought stress can significantly affect the synthesis of secondary metabolites. nih.govnih.gov Transcriptomic analysis has shown that drought stress alters the expression of genes involved in flavonoid metabolism in mulberry. nih.gov

Biotic Stress : Infection by pathogens can also trigger the plant's defense mechanisms, leading to increased production of phytoalexins, including flavonoids and their derivatives. mdpi.com

These factors influence the transcription of key genes and the activity of enzymes in the biosynthetic pathways, ultimately impacting the yield of compounds like this compound. frontiersin.orgfrontiersin.orgrevistabionatura.org The optimal conditions for maximizing the yield would likely involve a carefully controlled environment that incorporates moderate levels of abiotic or biotic stress.

Table 2: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Diels-Alder Adduct |

| Sanggenon C | Diels-Alder Adduct |

| Sanggenon O | Diels-Alder Adduct |

| Kuwanon G | Diels-Alder Adduct |

| Kuwanon H | Diels-Alder Adduct |

| Kuwanon J | Diels-Alder Adduct |

| Kuwanon R | Diels-Alder Adduct |

| Chalcomoracin | Diels-Alder Adduct |

| L-Phenylalanine | Amino Acid |

| Cinnamic acid | Phenylpropanoid |

| p-Coumaric acid | Phenylpropanoid |

| p-Coumaroyl-CoA | Phenylpropanoid |

| Malonyl-CoA | Acyl-CoA |

| Naringenin chalcone | Chalcone |

Genetic Engineering Approaches for Enhanced Biosynthesis

While this compound holds interest for its complex structure and potential bioactivities, research into its enhanced production through genetic manipulation is still in a nascent stage. Specific studies detailing the successful genetic engineering of Morus cathayana or a heterologous host for the overproduction of this compound have not been extensively reported in scientific literature. However, based on the putative biosynthetic pathway and advances in the metabolic engineering of related flavonoids and polyphenols, several key strategies can be proposed. mdpi.comnih.gov These approaches focus on increasing the flux of precursor molecules and enhancing the efficiency of the key enzymatic steps leading to the final compound.

The primary targets for genetic engineering would be the genes encoding the enzymes responsible for synthesizing the two main precursors—a chalcone and a dehydroprenyl flavonoid—and the enzyme that catalyzes their condensation. mdpi.com

Potential Genetic Engineering Strategies:

Overexpression of Upstream Pathway Genes: The biosynthesis of the chalcone precursor begins with the general phenylpropanoid pathway. A common strategy to increase the production of flavonoids is to upregulate the expression of key enzymes in this initial pathway. mdpi.com This ensures a plentiful supply of the basic building blocks.

Enhancing Prenyl-Precursor Supply: The formation of the dehydroprenyl moiety, which acts as the diene, is a critical step. This requires a prenyl group, typically derived from the isoprenoid pathway. Engineering this part of the pathway to increase the availability of prenyl donors like dimethylallyl pyrophosphate (DMAPP) is a viable strategy for boosting the production of prenylated compounds. acs.org

Upregulation of Key Downstream Enzymes: The most crucial steps are the prenylation of the flavonoid and the subsequent Diels-Alder reaction. Identifying and overexpressing the specific prenyltransferase (PT) and Diels-Alderase (DAase) genes from Morus cathayana would be a direct approach to enhance this compound synthesis. mdpi.com The discovery of a Diels-Alderase in Morus alba that catalyzes the [4+2] cycloaddition confirms that such enzymes are primary targets for genetic manipulation. mdpi.comrsc.org

Down-regulation of Competing Pathways: Metabolic flux can be diverted to competing pathways, reducing the yield of the desired compound. For instance, the chalcone precursor for this compound could also be converted into other flavonoids like flavanones, flavonols, or anthocyanins. mdpi.com Using gene-silencing technologies such as RNA interference (RNAi) or CRISPR-Cas9 to down-regulate the expression of enzymes in these competing branches, like chalcone isomerase (CHI), could redirect the metabolic flow towards this compound formation. maxapress.com

Heterologous Production in Microbial Systems: A powerful alternative to engineering the native plant is to reconstruct the entire biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). wur.nl This approach, known as heterologous production, offers several advantages, including faster growth rates, simpler genetic manipulation, and controlled fermentation conditions. mdpi.comacs.org Achieving this would involve identifying all necessary genes—from the initial phenylpropanoid pathway to the final Diels-Alderase—and expressing them in the host organism. wur.nl Engineering the host to optimize the supply of precursors like p-coumaroyl-CoA and DMAPP would also be essential for high yields. acs.org

The table below summarizes the key enzymes and genes that represent potential targets for the genetic engineering of this compound biosynthesis.

| Biosynthetic Step | Enzyme/Enzyme Class | Gene (Example) | Potential Engineering Strategy |

| Phenylpropanoid Pathway | Phenylalanine ammonia-lyase | PAL | Overexpression to increase cinnamic acid pool. |

| Phenylpropanoid Pathway | Cinnamate-4-hydroxylase | C4H | Overexpression to enhance p-coumaric acid synthesis. |

| Phenylpropanoid Pathway | 4-Coumarate:CoA ligase | 4CL | Overexpression to increase p-coumaroyl-CoA supply. |

| Flavonoid Biosynthesis | Chalcone synthase | CHS | Overexpression to boost chalcone precursor formation. |

| Prenylation | Flavonoid Prenyltransferase | PT | Overexpression of specific PT to form the dehydroprenyl diene. |

| Competing Pathway | Chalcone Isomerase | CHI | Down-regulation/knockout to prevent diversion of chalcone precursor. |

| Cycloaddition | Diels-Alderase | MaDA (from M. alba) | Overexpression to catalyze the final [4+2] cycloaddition. |

The following table outlines the research findings from metabolic engineering of related flavonoid pathways, which could inform future work on this compound.

| Engineered Organism | Target Compound Class | Genetic Modification Approach | Outcome | Reference |

| Saccharomyces cerevisiae | Prenylated Flavonoids | Overexpressed flavonoid biosynthesis genes and a prenyltransferase gene. | Achieved de novo production of 8-prenylnaringenin. | wur.nl |

| Tomato (Solanum lycopersicum) | Prenylated Flavonoids | Introduced a prenyltransferase gene (SfN8DT-1) and a chalcone isomerase (CHI) gene. | Production of 8-dimethylallyl naringenin in tomato fruit. | researchgate.net |

| Yarrowia lipolytica | Prenylated Aromatic Compounds | Engineered parallel pathways for p-coumaric acid (acceptor) and DMAPP (prenyl donor) in separate haploid strains, followed by mating. | Efficient synthesis of drupanin (B1242640) and artepillin C in the resulting diploid strain. | acs.org |

| Artemisia annua | Artemisinin (B1665778) | Suppressed squalene (B77637) synthase (SQS) expression using antisense technology. | Increased artemisinin biosynthesis by 71% by redirecting precursor flux. | maxapress.com |

Synthetic Methodologies for Cathayanon a and Its Analogues

Total Synthesis Strategies for Cathayanon A

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis is a method used by chemists to plan the synthesis of a complex organic molecule. wikipedia.orgairitilibrary.comias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. wikipedia.orgairitilibrary.comamazonaws.com Without the known structure of this compound, a specific retrosynthetic analysis cannot be performed.

Key Synthetic Steps and Novel Reaction Development

The development of a total synthesis often involves the application of established chemical reactions and, in some cases, the development of novel methodologies to overcome specific synthetic challenges. nih.govyoutube.com However, in the absence of any published synthesis of this compound, there are no key synthetic steps or novel reactions to report.

Stereoselective Synthesis Approaches

Many natural products are chiral, meaning they exist as non-superimposable mirror images. Stereoselective synthesis aims to produce a single desired stereoisomer. researchgate.net Without information on the stereochemistry of this compound, a discussion of potential stereoselective approaches would be purely speculative.

Semi-Synthetic Derivatization of Natural this compound

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce analogues with potentially improved or different biological activities.

Strategic Functionalization and Structural Modifications

This process would involve identifying reactive sites on the this compound molecule where new functional groups could be introduced. Common derivatization techniques for natural products include acylation, alkylation, and oxidation. rsc.orgnih.gov

Development of High-Yield Derivatization Protocols

A key aspect of semi-synthesis is the development of efficient and high-yielding chemical reactions to produce the desired derivatives. This often involves optimizing reaction conditions such as solvent, temperature, and catalysts. rsc.org

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes as biocatalysts to perform specific chemical transformations on synthetic intermediates, offering a powerful strategy for the creation of complex molecules with high stereoselectivity. This approach combines the efficiency of traditional organic synthesis with the precision of enzymatic reactions, which can be conducted under mild conditions, often reducing the need for protecting groups and minimizing waste. nih.gov The application of biocatalysis is particularly advantageous in the synthesis of chiral compounds like derivatives of this compound, where specific stereoisomers are often required for desired biological activity. mdpi.com

Research into the chemoenzymatic synthesis of structurally related compounds has highlighted the utility of various enzyme classes, including lipases, oxidoreductases, and transaminases. For instance, lipase-mediated kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. researchgate.net In a hypothetical chemoenzymatic route to a hydroxylated this compound derivative, a synthetic precursor could be subjected to an enzymatic resolution step. For example, a racemic alcohol intermediate could be selectively acylated by a lipase (B570770), such as Candida antarctica lipase B (CALB), to yield an enantioenriched acetate (B1210297) and the corresponding unreacted alcohol, which can then be separated and advanced to the target this compound derivative.

Another potential chemoenzymatic strategy involves the use of engineered enzymes to introduce specific functionalities. Halohydrin dehalogenases (HHDHs), for example, have been engineered to catalyze the reaction of epoxides with a variety of nucleophiles to produce chiral building blocks. chemistryviews.orgnih.gov A synthetic route to a this compound analogue could incorporate a step where an engineered HHDH facilitates the opening of an epoxide precursor to install a key functional group with high enantioselectivity.

The table below illustrates a hypothetical chemoenzymatic resolution of a key intermediate for a this compound derivative, showcasing the effect of different enzymes and solvents on the enantiomeric excess (e.e.) and yield.

| Enzyme | Solvent | Acylating Agent | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Lipase A | Hexane | Vinyl Acetate | 45 | >99 |

| Lipase B | Toluene | Vinyl Acetate | 48 | 98 |

| Lipase C | Diisopropyl Ether | Isopropenyl Acetate | 42 | 95 |

| Protease D | Tetrahydrofuran | Vinyl Acetate | 35 | 89 |

Combinatorial Synthesis Approaches for this compound Analogue Libraries

Combinatorial chemistry is a powerful methodology for the rapid synthesis of a large number of diverse, yet structurally related, compounds, known as a chemical library. nih.govnih.gov This approach is instrumental in drug discovery for exploring the structure-activity relationship (SAR) of a lead compound by systematically modifying its chemical structure. nih.gov The generation of a this compound analogue library would allow for the efficient exploration of how different substituents on the this compound scaffold affect its properties.

A combinatorial synthesis strategy for this compound analogues would typically involve a common chemical scaffold, which is then reacted with a variety of building blocks to generate a library of final compounds. osdd.net The this compound core structure can be systematically modified at several key positions, such as the aromatic ring, the alpha-carbon, and the amino group. wikipedia.org

The process often employs solid-phase synthesis, where the scaffold is attached to a resin bead, allowing for the use of excess reagents and simplified purification by washing the beads after each reaction step. The "split-and-pool" synthesis strategy is a common technique that enables the generation of vast libraries of compounds. nih.gov

A hypothetical design for a combinatorial library of this compound analogues is presented in the table below. This library would be constructed from a common this compound core structure and a selection of diverse building blocks, including various substituted aromatic rings (Scaffold), different alkyl chains (R1), and a range of amines (R2).

| Scaffold | R1 Building Blocks (Alkyl Halides) | R2 Building Blocks (Amines) | Potential Library Size |

|---|---|---|---|

| This compound Core | Methyl iodide | Ammonia | Scaffold (1) x R1 (4) x R2 (4) = 16 compounds |

| Ethyl bromide | Methylamine | ||

| Propyl chloride | Dimethylamine | ||

| Butyl iodide | Pyrrolidine |

The resulting library of this compound analogues could then be screened to identify compounds with optimized properties, providing valuable insights into the SAR of this class of molecules.

Structure Activity Relationship Sar Studies of Cathayanon a

SAR Principles Applied to Prenylated Flavonoid Scaffolds

Prenylated flavonoids are characterized by the presence of one or more prenyl (isoprenoid) units attached to a flavonoid skeleton. This prenylation significantly influences their physicochemical properties and biological activities researchgate.netfigshare.comnih.govcsic.es. Generally, the lipophilic nature of the prenyl chain enhances the compound's ability to penetrate biological membranes and interact with lipophilic binding sites on target proteins researchgate.netnih.govmuni.cz. The position, number, and type of prenyl substituents (e.g., prenyl, geranyl, farnesyl) can modulate these interactions, leading to varied biological outcomes researchgate.netmuni.czresearchgate.netmdpi.com. Furthermore, the flavonoid core itself, with its characteristic aromatic rings and hydroxylations, provides essential pharmacophoric elements that interact with biological targets through hydrogen bonding and π-π stacking ncu.edu.cnnih.govmdpi.com.

Identification of Pharmacophoric Elements within Cathayanon A

Based on general SAR studies of flavonoids and prenylated flavonoids, several key structural features in this compound are likely to contribute to its biological activity. These include:

Aromatic Rings (A and B rings): These provide a planar scaffold for interactions, often engaging in π-π stacking with aromatic amino acid residues in protein binding sites ncu.edu.cnnih.govmdpi.com. The presence of hydroxyl groups on these rings further enhances binding through hydrogen bond donation and acceptance muni.czresearchgate.netnih.gov.

The Prenyl Substituent(s): While this compound is a Diels-Alder adduct, its complex fused ring system incorporates isoprenoid-derived moieties. These lipophilic regions are crucial for membrane permeability and hydrophobic interactions with target molecules researchgate.netfigshare.comnih.govmuni.cz.

Impact of Specific Substituents on Biological Activity Profiles

While direct SAR studies involving synthetic modifications of this compound are not extensively detailed in the available literature, general principles derived from studies on related prenylated flavonoids can be applied.

Role of Hydroxylation Patterns

Hydroxyl groups are fundamental to the biological activity of flavonoids. They can act as hydrogen bond donors and acceptors, facilitating interactions with enzymes and receptors. For instance, specific hydroxylation patterns, such as those at the C-5, C-7, and C-4' positions, are often considered essential for the activity of many flavonoids, including prenylated ones muni.czresearchgate.netnih.gov. In this compound, the arrangement of hydroxyl groups within its complex Diels-Alder adduct structure would dictate its specific interactions with biological targets, influencing properties like solubility and binding affinity.

Influence of Prenyl Substituents

The prenyl moieties in this compound contribute significantly to its lipophilicity. This increased lipophilicity is generally associated with enhanced membrane permeability and improved binding to hydrophobic pockets in target proteins researchgate.netfigshare.comnih.govmuni.cz. The specific way the isoprenoid units are integrated into this compound's fused ring system, as a result of the Diels-Alder reaction, would determine the precise spatial arrangement and accessibility of these lipophilic regions, thereby influencing its interaction profile.

Effects of Aromatic Ring Modifications

Modifications to the aromatic rings, such as hydroxylation or the presence of other substituents, can profoundly alter a flavonoid's biological activity. While this compound is a natural product with a fixed structure, understanding how modifications could affect activity in related compounds provides insight. For example, changes in the number or position of hydroxyl groups, or the introduction of methoxy (B1213986) groups, have been shown to alter the potency and selectivity of prenylated flavonoids in various assays researchgate.netnih.gov. The specific arrangement of aromatic systems and their associated functional groups within this compound's unique adduct structure dictates its interaction with biological targets.

Stereochemical Implications in this compound Activity

Stereochemistry plays a crucial role in the SAR of many bioactive molecules, including flavonoids. The precise three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, influencing affinity and efficacy nih.gov. This compound possesses multiple chiral centers, with its absolute configuration determined as 2S, 3R, 14S, 19S, 20R nih.govmuni.cznih.gov. This specific stereochemistry is critical for its biological activity, as enantiomers or diastereomers of related compounds often exhibit different potencies or even distinct biological effects nih.gov. The spatial orientation of its functional groups and fused rings, as dictated by its stereochemistry, is therefore a key determinant of its interaction with biological macromolecules.

Mechanistic Investigations of Cathayanon A’s Biological Activities in Vitro and Ex Vivo Models

Cellular Target Identification and Validation

No information is available regarding the receptor binding profile of a compound specifically identified as Cathayanon A.

There is no data in the scientific literature detailing the effects of this compound on enzyme activity.

Specific protein-ligand interaction analyses for this compound have not been reported.

Elucidation of Molecular Pathways Affected by this compound

The impact of this compound on intracellular signaling cascades is currently unknown.

There are no studies available that have investigated the effects of this compound on gene expression.

Cellular Process Perturbations (e.g., cell proliferation, migration, apoptosis induction pathways in cancer cell lines)

No information is available regarding the effects of this compound on the proliferation, migration, or apoptosis of cancer cell lines.

Comparative Mechanistic Studies with Related Flavonoids or Natural Products

No studies have been found that compare the mechanistic properties of this compound with other flavonoids or natural products in the context of cancer research.

Advanced Computational and Theoretical Studies of Cathayanon a

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal computational techniques used to predict the interaction between a small molecule (ligand), such as Cathayanon A, and a macromolecular target, typically a protein. These methods provide insights into the binding mode, affinity, and specificity of the ligand, guiding further experimental studies.

Ligand-Protein Interaction Prediction and Affinity Estimation

This compound has been included in computational screening studies to assess its potential as an inhibitor of specific protein targets. One notable study involved a large-scale molecular docking screening of 2,500 flavonoids against the NS2B/NS3 protease of the Dengue virus, a crucial enzyme for viral replication. pjps.pk In this in silico investigation, this compound was docked into the catalytic triad (B1167595) of the protease. pjps.pk The general methodology involved energy minimization of the ligand structure and the use of the Molecular Operating Environment (MOE) software for the docking calculations, with the London dG scoring function used to estimate binding affinity. pjps.pk

While this compound was part of this comprehensive screening, the publicly available literature does not provide specific quantitative data on its binding affinity (e.g., docking score or binding free energy in kcal/mol) or a detailed breakdown of the predicted molecular interactions, such as the specific amino acid residues involved in hydrogen bonds or hydrophobic contacts. pjps.pk

Similarly, this compound was listed among bioactive compounds from Morus sp. selected for molecular docking studies against the tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. researchgate.net However, specific results detailing the binding energy and interaction patterns of this compound with TNF-α are not available in the reviewed literature. researchgate.net

Virtual Screening for Target Identification

Virtual screening is a computational strategy used to search large libraries of compounds against a protein target or, conversely, to identify potential protein targets for a specific molecule. This latter approach is sometimes referred to as reverse docking or target fishing. Based on the available scientific literature, there are no published studies where this compound has been used as a query molecule in a virtual screening campaign to identify its potential biological targets. The existing research has focused on docking this compound against pre-selected targets like the Dengue virus protease and TNF-α. pjps.pkresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and other fundamental properties of a molecule with high accuracy. These methods can predict molecular geometry, conformational energies, electronic properties (like HOMO-LUMO orbitals), and reactivity.

Electronic Structure Analysis and Reactivity Prediction

As of this review, no specific studies dedicated to the quantum chemical analysis of this compound have been found in the scientific literature. Research employing DFT to analyze the electronic structure, molecular electrostatic potential, or frontier molecular orbitals (HOMO/LUMO) of the isolated this compound molecule has not been published. Consequently, predictions of its reactivity based on these quantum mechanical descriptors are not available.

While not specific to this compound itself, computational studies have been conducted on the biosynthesis of the broader class of Mulberry Diels-Alder-type adducts (MDAAs). These theoretical investigations have explored the mechanism of the [4+2] cycloaddition reaction, noting effects such as the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy during the reaction, which facilitates the formation of the characteristic cyclohexene (B86901) ring. researchgate.net However, these studies focus on the formation mechanism rather than the electronic properties of the final, stable this compound molecule.

Conformational Analysis and Energy Minimization

Detailed conformational analysis of this compound using quantum chemical methods has not been reported in the literature. While energy minimization of its structure is a standard prerequisite for molecular docking, the studies that included this compound utilized molecular mechanics force fields for this purpose, as part of the docking software workflow. pjps.pk A comprehensive exploration of its conformational landscape, transition states, and relative energies of different conformers using higher-level quantum mechanical calculations is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new compounds and highlight structural features that are important for their biological function.

A review of the current literature indicates that this compound has not been included as a member of the training or test sets in any published QSAR studies. While QSAR models have been developed for various classes of flavonoids and other natural products, including some Diels-Alder adducts from Morus species for activities such as anti-inflammatory or enzyme inhibition, none of these studies specifically lists this compound in their dataset. nih.govcjnmcpu.comsci-hub.se Therefore, no specific QSAR models are available to predict the biological activity of this compound or to quantify the contribution of its specific structural features to any potential therapeutic effect.

Development of Predictive Models for Biological Efficacy

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, the establishment of robust QSAR models would be invaluable for predicting its efficacy against various biological targets and for guiding the synthesis of new, more potent analogues.

However, a review of the current scientific literature indicates a lack of specific QSAR studies focused solely on this compound. While it has been included in broader screenings of flavonoids, dedicated research to develop predictive models for its biological efficacy is not yet available. Such a study would typically involve compiling a dataset of this compound analogues with their corresponding biological activities, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive model.

Descriptors and Statistical Validation in QSAR for this compound

In a hypothetical QSAR study of this compound, a variety of molecular descriptors would be calculated to quantify its structural and physicochemical properties. These could include:

Topological descriptors: Which describe the atomic connectivity within the molecule.

Geometrical descriptors: Which relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: Such as partial charges and dipole moments, which are crucial for understanding electrostatic interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which influences the compound's ability to cross cell membranes.

Once these descriptors are calculated for a series of this compound derivatives, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to generate the QSAR model.

Crucial to the development of a reliable QSAR model is rigorous statistical validation. This ensures that the model is not only capable of explaining the variance in the training data but can also accurately predict the activity of new, untested compounds. Common validation techniques include:

Internal validation: Often performed using cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO).

External validation: Where the model's predictive power is tested on an external set of compounds that were not used in the model's construction.

As of now, there are no published studies detailing the specific descriptors or statistical validation of QSAR models for this compound.

Molecular Dynamics Simulations to Understand Binding Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, the dynamics of their interaction, and the energetic contributions of individual residues to the binding affinity.

While MD simulations have been applied to other Diels-Alder type adducts from mulberry, a thorough review of the scientific literature reveals no specific studies that have published the results of molecular dynamics simulations for this compound bound to a protein target. researchgate.net Such a study would be instrumental in, for example, confirming the stability of the binding pose predicted by molecular docking and in identifying key dynamic interactions that contribute to its biological activity.

In Silico Assessment of Mechanistic Hypotheses

Despite the absence of specific MD simulation studies, in silico methods, particularly molecular docking, have been utilized to assess mechanistic hypotheses related to this compound's biological activity. One notable study investigated the potential of a large library of flavonoids, including this compound, as inhibitors of the dengue virus NS2B/NS3 protease, a crucial enzyme for viral replication. researchgate.net

Molecular docking simulations were employed to predict the binding mode and affinity of this compound within the active site of the NS2B/NS3 protease. The active site of this enzyme features a catalytic triad composed of His51, Asp75, and Ser135, which is essential for its proteolytic activity. researchgate.net The primary mechanistic hypothesis assessed in this study was that flavonoids like this compound could inhibit the enzyme by interacting with and disrupting the function of this catalytic triad. researchgate.net

The results of the molecular docking study provided support for this hypothesis. This compound was shown to bind within the active site of the dengue protease with a favorable binding affinity, as indicated by its S-score (a measure of binding energy). researchgate.net The docking results also revealed potential interactions between this compound and the key residues of the catalytic triad. researchgate.net While this study provides a valuable starting point for understanding the potential mechanism of action of this compound as a dengue protease inhibitor, further experimental validation and more advanced computational studies, such as MD simulations and binding free energy calculations, would be necessary to confirm these findings. researchgate.net

The following table summarizes the key findings from the in silico assessment of this compound against the dengue virus NS2B/NS3 protease:

| Parameter | Finding | Reference |

| Target Protein | Dengue Virus NS2B/NS3 Protease | researchgate.net |

| Computational Method | Molecular Docking | researchgate.net |

| Key Active Site Residues | Catalytic Triad (His51, Asp75, Ser135) | researchgate.net |

| Predicted Binding Affinity | Favorable S-score | researchgate.net |

| Mechanistic Hypothesis | Inhibition of the catalytic triad | researchgate.net |

Analytical and Characterization Methodologies for Cathayanon a

Advanced Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC) for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation of Cathayanon A from complex matrices and for the evaluation of its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for this purpose. The separation of this compound and its analogs can be achieved using reversed-phase columns, such as C18, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water containing additives like formic acid to ensure good peak shape and resolution. researchgate.net The use of specific stationary phases, such as biphenyl (B1667301) columns, can provide unique selectivity for the separation of structurally similar isomers. restek.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another widely used technique, particularly in forensic analysis. unodc.orgmdpi.com For the analysis of this compound, a standard analytical capillary column is employed. unodc.org However, it is important to consider the thermal stability of this compound, as some cathinone (B1664624) derivatives can undergo degradation at high temperatures in the GC inlet, potentially leading to the formation of artifacts. ojp.gov

Table 1: Exemplary Chromatographic Conditions for the Analysis of Synthetic Cathinones

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC/UPLC | Reversed-phase (e.g., C18, Biphenyl) | Acetonitrile/Methanol and water with formic acid | UV, MS/MS | researchgate.netrestek.com |

| GC | Standard analytical capillary columns | Helium | MS | unodc.orgmdpi.com |

Spectroscopic Techniques for Structure Elucidation and Confirmation (e.g., High-Resolution Mass Spectrometry, Advanced NMR Spectroscopy, UV-Vis Spectroscopy)

Spectroscopic methods are crucial for the definitive identification and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) experiments are employed to obtain fragmentation patterns that are characteristic of the molecule's structure, aiding in its identification. nih.govshimadzu.com Common fragmentation pathways for cathinone derivatives involve alpha cleavage, leading to the formation of iminium and benzoyl cations. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for unambiguous structure elucidation. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule. nih.govnih.gov While NMR is a powerful tool, its application can sometimes be challenging due to the complexity of the spectra for certain molecules. nih.gov

UV-Vis Spectroscopy can be used as a complementary technique for the characterization of this compound. The UV spectrum is influenced by the chromophores present in the molecule, particularly the aromatic ring and the carbonyl group. researchgate.netscribd.com The wavelength of maximum absorbance (λmax) and the molar absorptivity can be determined. researchgate.net UV spectroscopy can also be useful in distinguishing between positional isomers, as the substitution pattern on the aromatic ring can affect the UV spectrum. researchgate.netscribd.com

Table 2: Spectroscopic Data for Characterization of Synthetic Cathinones

| Technique | Information Obtained | Key Features | Reference |

|---|---|---|---|

| HRMS | Accurate mass, elemental composition | Fragmentation patterns for structural confirmation | nih.govshimadzu.com |

| NMR | Detailed molecular structure and connectivity | ¹H, ¹³C, and 2D NMR experiments | nih.govnih.govnih.gov |

| UV-Vis | Information on chromophores | Can distinguish positional isomers | researchgate.netscribd.com |

Chiral Separation and Enantiomeric Purity Analysis for this compound and its Stereoisomers

Since many cathinone derivatives possess a chiral center, they can exist as a pair of enantiomers. nih.gov These enantiomers may exhibit different pharmacological and toxicological properties, making their separation and the determination of enantiomeric purity crucial. nih.govmdpi.com

Chiral HPLC is a common method for the enantioseparation of this compound. This can be achieved using a chiral stationary phase (CSP), with polysaccharide-based CSPs being frequently employed. mdpi.comscilit.com An alternative approach involves the use of a chiral mobile phase additive, such as sulfated β-cyclodextrin, with a standard achiral column. nih.gov

Capillary electrophoresis (CE) is another effective technique for chiral separations. nih.gov In this method, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte to facilitate the separation of the enantiomers. nih.gov

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is essential for ensuring the quality and consistency of data across different laboratories. Organizations such as the United Nations Office on Drugs and Crime (UNODC) have published recommended methods for the analysis of synthetic cathinones. unodc.orgunodc.orgunodc.org These protocols provide guidance on the appropriate analytical techniques and methodologies to be used. unodc.orgunodc.org A typical analytical approach involves at least two uncorrelated techniques, one of which should provide structural information, such as mass spectrometry or infrared spectroscopy. unodc.org The choice of methods may depend on the available instrumentation and the legal requirements of a particular jurisdiction. unodc.org

Future Research Directions and Perspectives for Cathayanon a

Exploration of Novel Biological Targets and Mechanisms

While Cathayanon A has demonstrated inhibitory effects on HL-60 cell adhesion nih.gov, its precise molecular targets and the underlying mechanisms remain largely uncharacterized. Future research should focus on elucidating these aspects to understand its potential therapeutic applications beyond cell adhesion inhibition.

Target Identification: Employing proteomic approaches, such as affinity chromatography coupled with mass spectrometry, could identify specific proteins or cellular pathways that this compound interacts with. High-throughput screening against panels of known biological targets (e.g., enzymes, receptors, ion channels) would also be beneficial.

Mechanism of Action Studies: Investigating the downstream effects of this compound binding to its targets is crucial. This could involve cellular assays to assess its impact on signaling pathways (e.g., inflammatory cascades, cell proliferation, apoptosis), gene expression analysis (transcriptomics), and protein expression profiling (proteomics). For instance, if it affects cell adhesion, understanding its impact on integrin signaling or cytokine production would be valuable.

Comparative Mechanistic Studies: Comparing the mechanism of action of this compound with related compounds like Sanggenon C and O, which it resembles nih.gov, could provide insights into structure-activity relationships and common biological activities within this chemical class.

Design and Synthesis of Next-Generation this compound Analogs with Enhanced Specificity

The chemical structure of this compound, a Diels-Alder adduct, offers multiple sites for chemical modification. Developing synthetic analogs with improved potency, specificity, and pharmacokinetic properties is a critical next step.

Structure-Activity Relationship (SAR) Studies: Systematic chemical modifications of this compound's core structure should be undertaken. This includes altering the prenyl groups, modifying the hydroxyl positions, and exploring variations in the benzopyran core.

Synthesis of Analogs: Developing efficient synthetic routes to produce this compound and its analogs is essential for SAR studies and for generating sufficient quantities for further testing. This would involve exploring various synthetic strategies, including total synthesis or semi-synthesis from readily available precursors.

In Vitro Screening of Analogs: Synthesized analogs should be screened for enhanced activity against the identified biological targets and for improved selectivity over off-target interactions. This would involve assays for cell adhesion inhibition, as well as broader screening for other potential activities (e.g., anti-inflammatory, antioxidant, cytotoxic).

Integration of Multi-Omics Data in this compound Research

A comprehensive understanding of this compound's biological effects requires integrating data from various 'omics' disciplines. This holistic approach can reveal complex interactions and pathways influenced by the compound.

Genomics and Transcriptomics: Investigating how this compound affects gene expression profiles in relevant cell types (e.g., HL-60 cells, endothelial cells) can reveal pathways modulated by the compound. This could involve RNA sequencing to identify differentially expressed genes.

Proteomics: Analyzing changes in protein expression and post-translational modifications in response to this compound treatment can provide direct evidence of molecular targets and signaling events.

Metabolomics: Studying the metabolic fate of this compound within biological systems can shed light on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as identify potential active metabolites. Integrating these datasets can build a more complete picture of this compound's biological impact.

Development of Sustainable Production Methods for this compound (e.g., Metabolic Engineering)

The isolation of this compound from Morus cathayana may present challenges in terms of yield, purity, and sustainability. Exploring alternative production methods is crucial for ensuring a consistent and scalable supply.

Optimized Extraction and Purification: Refining extraction protocols from Morus cathayana to maximize yield and purity is a primary step. This includes optimizing solvent systems, extraction temperatures, and chromatographic purification techniques.

Cell Culture and Biotransformation: Investigating the possibility of cultivating Morus cathayana cell cultures or using plant cell suspension cultures to produce this compound could offer a more controlled and sustainable source. Biotransformation using microbial or plant enzymes could also be explored to convert readily available precursors into this compound.

Metabolic Engineering: For long-term scalability, metabolic engineering of host organisms (e.g., E. coli, yeast) to produce this compound or key intermediates could be a viable strategy. This would involve identifying and reconstituting the biosynthetic pathway genes in a heterologous host.

Comparative Studies with Other Bioactive Natural Products

Placing this compound within the broader context of bioactive natural products, particularly other flavonoids and Diels-Alder adducts from Morus species, can highlight its unique properties and potential advantages.

Benchmarking Activity: Comparing the efficacy and specificity of this compound in its known bioactivity (e.g., cell adhesion inhibition) against established compounds with similar activities (e.g., other anti-inflammatory agents, compounds targeting similar pathways) is essential for assessing its therapeutic potential.

Synergistic and Antagonistic Effects: Investigating potential synergistic or antagonistic interactions between this compound and other compounds found in Morus cathayana extracts, or with common pharmaceutical agents, could reveal novel therapeutic strategies.

Structure-Bioactivity Comparisons: Analyzing the SAR of this compound in comparison to structurally related natural products like Sanggenon C and O nih.gov, as well as other prenylated flavonoids from Morus species internationalscholarsjournals.comresearchgate.net, can provide valuable insights into the structural features that confer specific biological activities.

Computational Drug Design and Discovery Initiatives for this compound Derivatives

Leveraging computational tools can accelerate the discovery and optimization process for this compound and its derivatives. These methods can predict properties, identify potential targets, and guide synthetic efforts.

Molecular Docking Studies: Performing molecular docking simulations of this compound and its designed analogs against identified biological targets can predict binding affinities and modes of interaction, guiding the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on the biological activities of this compound and its analogs can help predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic targets.

Virtual Screening: Employing virtual screening techniques on large chemical libraries, using this compound's structure or its predicted pharmacophore as a query, could identify new lead compounds with similar or improved activities. This can also help in identifying potential off-target effects early in the discovery process.

Q & A

Q. What criteria determine whether this compound’s data warrants further preclinical development?

- Methodological Answer : Apply the “three pillars” framework: in vitro potency (IC50 < 1 µM), selectivity index (>10 vs. healthy cells), and pharmacokinetic stability (e.g., microsomal half-life >30 min). Compare with structural analogs using molecular docking .

Data Presentation and Reproducibility

Table 1 : Common Pitfalls in this compound Studies and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.